Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Overview
Description
Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate is a heterocyclic compound with the molecular formula C8H7ClN4O2 and a molecular weight of 226.62 g/mol This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, and an ethyl ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-pyridazine-3-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with ethyl orthoformate to yield the desired triazolo-pyridazine compound . The reaction conditions often require an inert atmosphere and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the triazole or pyridazine rings.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base (e.g., sodium hydroxide) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Major Products Formed
The major products formed from these reactions include various substituted triazolo-pyridazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyrimidine-3-carboxylate: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyrazine-3-carboxylate: Contains a pyrazine ring, offering different chemical properties.
The uniqueness of this compound lies in its specific ring structure and the presence of the chlorine atom, which can be exploited for various chemical modifications and applications .
Properties
IUPAC Name |
ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c1-2-15-8(14)7-11-10-6-4-3-5(9)12-13(6)7/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUBOXQUQKOFHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461274 | |
Record name | ethyl 6-chloro[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75680-93-2 | |
Record name | 1,2,4-Triazolo[4,3-b]pyridazine-3-carboxylic acid, 6-chloro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75680-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 6-chloro[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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